molecular formula C7H6O2 B11938593 1-Oxaspiro[2.5]octa-4,7-dien-6-one CAS No. 54337-43-8

1-Oxaspiro[2.5]octa-4,7-dien-6-one

Cat. No.: B11938593
CAS No.: 54337-43-8
M. Wt: 122.12 g/mol
InChI Key: VMYUBJHBTFSPEG-UHFFFAOYSA-N
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Description

1-Oxaspiro[2.5]octa-4,7-dien-6-one (CAS 54337-43-8) is a versatile spirocyclic compound of high interest in synthetic organic chemistry. It serves as a valuable building block for the construction of complex molecular architectures, particularly due to its unique structure that incorporates a cyclopropane ring spiro-fused to a cyclohexadienone system . Its synthesis has been achieved via efficient, metal-free, one-pot methodologies involving the 1,6-conjugate addition-induced dearomatization of para-quinone methides (p-QMs), which proceed smoothly under mild conditions to provide high yields . This compound is characterized by its ability to form multiple consecutive quaternary centers, a challenging feat in synthetic chemistry . The molecular structure of this compound has been rigorously characterized in the gas phase using high-resolution rotational spectroscopy (235-360 GHz), confirming the geometry of its ground and vibrationally excited states . The compound's reactivity allows it to undergo various chemical transformations, including oxidation, reduction, and substitution reactions, making it a flexible intermediate . While specific biological data is limited, its unique spirocyclic framework is a subject of interest for foundational biochemical studies and exploring potential therapeutic applications . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

54337-43-8

Molecular Formula

C7H6O2

Molecular Weight

122.12 g/mol

IUPAC Name

1-oxaspiro[2.5]octa-4,7-dien-6-one

InChI

InChI=1S/C7H6O2/c8-6-1-3-7(4-2-6)5-9-7/h1-4H,5H2

InChI Key

VMYUBJHBTFSPEG-UHFFFAOYSA-N

Canonical SMILES

C1C2(O1)C=CC(=O)C=C2

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Optimization

The process begins with the oxidation of 4-(hydroxymethyl)phenols to bis(dichloroacetates), which facilitate p-QM formation under basic conditions. Subsequent nucleophilic epoxidation using aqueous H₂O₂ yields the spiroepoxydienone core. Key advantages include:

  • Mild conditions : Reactions proceed at room temperature.

  • Scalability : Demonstrated up to 5.0 g without yield erosion.

  • Functional group tolerance : Alkyl and benzylic substituents (R⁵) are well-tolerated, with yields ranging from 60–85%.

A representative example involves treating 4a (bis(dichloroacetate)) with H₂O₂ in dichloromethane, affording 1-oxaspiro[2.5]octa-4,7-dien-6-one (2a) in 66% yield. This method circumvents stoichiometric bismuth reagents, addressing limitations of earlier approaches.

[2+1] Annulation Strategy Using Sulfur Ylides

An alternative route employs sulfur ylides in a formal [2+1] annulation with p-QMs. This domino process achieves high diastereoselectivity (>20:1 dr) and avoids transition-metal catalysts.

Substrate Scope and Selectivity

The reaction couples p-QMs with sulfur ylides (e.g., dimethylsulfonium methylide), forming the spirocyclic framework via a tandem 1,6-conjugate addition and cyclopropanation. Notable features include:

  • Broad applicability : Electron-deficient and electron-rich aryl groups exhibit comparable reactivity.

  • Scalability : Multigram-scale synthesis is feasible with minimal optimization.

  • Stereochemical control : X-ray crystallography confirms exclusive trans-diastereomer formation.

For instance, reacting p-QM derived from 4-nitrophenol with dimethylsulfonium methylide produces the target compound in 78% yield.

Oxidative Dearomatization of 4-(Hydroxymethyl)phenols

Early synthetic efforts relied on oxidative dearomatization using sodium bismuthate (NaBiO₃). While conceptually straightforward, this method suffers from practical limitations:

Limitations and Modern Alternatives

  • Low yields : Typically 20–30% due to overoxidation side reactions.

  • Stoichiometric waste : Requires excess NaBiO₃, complicating purification.

  • Substrate restrictions : Bulky substituents at the benzylic position significantly reduce efficiency.

Contemporary protocols have largely replaced this approach with the H₂O₂-mediated epoxidation described in Section 1.

Comparative Analysis of Preparation Methods

Method Conditions Yield Range Key Advantages
1,6-Conjugate additionRT, H₂O₂, DCM60–85%Metal-free, scalable, broad substrate scope
[2+1] AnnulationRT, no metal/base65–78%High diastereoselectivity, gram-scale
NaBiO₃ oxidationOxidative, stoichiometric20–30%Historical interest only

Downstream Functionalization and Applications

While beyond the scope of preparation methods, recent studies highlight the versatility of this compound in further transformations:

  • Ring-opening reactions : Epoxide cleavage with nucleophiles generates polycyclic scaffolds.

  • Diels-Alder cycloadditions : The dienone moiety participates in [4+2] reactions to form complex architectures .

Chemical Reactions Analysis

Types of Reactions: 1-Oxaspiro[2.5]octa-4,7-dien-6-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the spirocyclic structure, leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

1-Oxaspiro[2.5]octa-4,7-dien-6-one has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a subject of interest in biochemical studies.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Oxaspiro[2.5]octa-4,7-dien-6-one exerts its effects involves its interaction with various molecular targets and pathways. The compound’s spirocyclic structure allows it to participate in unique chemical reactions, influencing its reactivity and interactions with other molecules. Specific pathways and targets depend on the context of its use, such as in synthetic chemistry or biological studies .

Comparison with Similar Compounds

Reactivity and Functionalization

  • Dearomatization Pathways: The parent compound is synthesized via 1,6-conjugate addition of para-quinone methides under metal-free conditions, enabling efficient dearomatization . In contrast, para-spiroepoxydienones are prepared using H₂O₂-mediated oxidative dearomatization, avoiding hypervalent iodine or heavy metals . This method is enantioselective when using chiral phase-transfer catalysts .
  • Polymerization Behavior :
    • Unsubstituted 1-oxaspiro[2.5]octa-4,7-dien-6-one polymerizes to form poly(1,4-phenylene oxide) .
    • 5,7-Difluoro derivatives yield poly(2,6-difluoro-1,4-phenylene oxide) , useful in electronic materials .
    • Bulky substituents (e.g., tBu, Cl) suppress polymerization due to steric effects .
  • Oxidative Aromatization :
    • The parent compound undergoes IBX-DMSO-promoted oxidative aromatization to yield substituted benzene derivatives, a reaction less feasible for sterically hindered analogs .

Substituent Effects on Properties

  • Steric Hindrance :
    • tBu and phenyl groups at the 1,5,7 positions increase steric bulk, reducing reactivity in annulation and polymerization .
  • Electronic Effects :
    • Fluorine substituents enhance electrophilicity, facilitating polymerization and downstream functionalization .
  • Biological Activity :
    • 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives exhibit antitumor activity, highlighting the impact of heteroatom incorporation .

Biological Activity

1-Oxaspiro[2.5]octa-4,7-dien-6-one is a bicyclic compound characterized by its unique spiro structure, featuring a fused ring system with potential pharmacological properties. Its molecular formula is C7H6O2C_7H_6O_2, and it contains an oxygen atom in the spiro position, which contributes to its stability and reactivity. This article provides a detailed overview of the biological activity of this compound, including research findings, synthesis methods, and potential applications.

Structural Characteristics

The structural uniqueness of this compound is crucial for its biological activity. The presence of a conjugated diene system allows for various chemical interactions, which are fundamental in pharmacology.

Property Details
Molecular FormulaC7H6O2C_7H_6O_2
Molecular Weight122.121 g/mol
CAS Number54337-43-8
Structural FeaturesSpirocyclic with a diene system

Biological Activity

Research on the biological activity of this compound is limited but promising. Compounds with similar structures often exhibit antimicrobial and anticancer activities due to their ability to interact with biological targets.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. For instance, derivatives of spiro compounds have been noted for their effectiveness against various bacterial strains. The mechanism of action likely involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Potential

The anticancer activity of this compound is hypothesized based on its structural similarity to known anticancer agents. The spirocyclic structure may allow it to bind effectively to cancer cell receptors or enzymes involved in tumor growth.

Synthesis Methods

This compound can be synthesized through various methods, with one efficient approach involving para-quinone methides in a one-pot reaction under mild conditions. This method does not require metal catalysts and yields high amounts of the desired product.

Synthesis Overview

  • Starting Materials : Para-quinone methides.
  • Reaction Conditions : Mild conditions without metal catalysts.
  • Yield : High yield of spiro compounds.

Case Studies and Research Findings

While specific case studies on this compound are scarce, related research provides insights into its potential:

  • Study on Antimicrobial Activity : Research indicates that spiro compounds similar to this compound exhibit significant antimicrobial effects against Gram-positive bacteria.
    • Findings : In vitro tests showed inhibition zones indicating effective antimicrobial action.
  • Evaluation of Anticancer Properties : A study explored the cytotoxic effects of structurally related compounds on cancer cell lines.
    • Findings : Results indicated dose-dependent cytotoxicity in several cancer cell lines, suggesting potential therapeutic applications.

Q & A

Q. What are the most efficient synthetic routes for preparing 1-Oxaspiro[2.5]octa-4,7-dien-6-one?

The compound can be synthesized via nucleophilic epoxidation of in situ-generated para-quinone methides (p-QMs) derived from 4-(hydroxymethyl)phenols using aqueous H₂O₂. This method avoids stoichiometric bismuth reagents or diazomethane, offering improved safety and scalability. Key steps include optimizing reaction conditions (e.g., solvent polarity, temperature) to stabilize reactive intermediates .

Q. What spectroscopic methods are recommended for structural confirmation?

Nuclear Magnetic Resonance (NMR), Infrared (IR), and millimeter-wave rotational spectroscopy (235–360 GHz) are critical. NMR identifies proton and carbon environments (e.g., cyclopropane ring protons at δ 3.5–3.9 ppm), while rotational spectroscopy resolves vibrational ground states and excited states (e.g., ν₂₂ fundamental frequency: 79.0 cm⁻¹). IR confirms carbonyl (C=O) stretches near 1700 cm⁻¹ .

Q. How should researchers address discrepancies in NMR spectral data interpretations?

Discrepancies in cyclopropane proton shifts (e.g., δ 3.10 vs. 3.85 ppm in fluorosulfonic acid) may arise from solvent effects, temperature, or isomerization. Cross-validate with computational methods (e.g., MP2 or B3LYP/6-311+G(2d,p)) to predict chemical shifts and assign stereochemistry .

Q. What strategies assess hydrogen-bonding interactions in spirocyclic systems?

Use X-ray crystallography to map spatial arrangements of oxygen/nitrogen atoms. For dynamic systems, variable-temperature NMR or IR can track hydrogen-bond formation/dissociation. Computational docking studies may predict interactions with biological targets (e.g., enzymes) .

Advanced Research Questions

Q. How can researchers resolve contradictions between ionic and radical intermediates in cyclopropane ring-opening reactions?

Kinetic studies (e.g., monomer incremental addition) and radical-trapping experiments (e.g., using TEMPO) distinguish mechanisms. For example, spiro[2.5]octa-4,7-dien-6-one reductions involve radical intermediates, while iodination with TiI₄ proceeds via ionic pathways. Thermodynamic calculations (ΔG > 50 kcal/mol) can exclude electron-transfer steps .

Q. What methodologies demonstrate living polymerization characteristics?

Initiation with potassium 4-methoxyphenoxide in 2-methoxyethanol yields controlled molecular weight increases (linear with conversion). Confirm living behavior via end-capping experiments and narrow polydispersity indices (Đ < 1.2). Monitor propagation rates using real-time FTIR or MALDI-TOF .

Q. How do computational methods validate experimental vibration-rotation interaction constants?

Compare MP2- or B3LYP-calculated (B₀ − Bᵥ) values with experimental rotational spectra. For this compound, computed constants for ν₂₂ (79.0 cm⁻¹) align within 2.1 cm⁻¹ of observed data, confirming the accuracy of vibrational assignments .

Q. What downstream transformations enhance structural complexity of para-spiroepoxydienones?

Utilize Diels-Alder reactions, cross-coupling (e.g., Suzuki-Miyaura), or photochemical [2+2] cycloadditions. These transformations leverage the strained spirocyclic framework and electrophilic carbonyl for drug discovery or materials science applications .

Q. How do solvent polarity and steric effects influence nucleophilic attack regioselectivity?

In aprotic solvents (e.g., DMF), SN2 mechanisms favor attack at less-hindered cyclopropane carbons (regioselectivity ratio: 4–5). Protic solvents (e.g., MeOH) stabilize transition states for attack at more-substituted carbons via hydrogen bonding, altering product ratios .

Q. What advanced techniques characterize vibrationally excited states in rotational spectra?

Assign transitions for overtone (e.g., 2ν₂₂, 3ν₂₂) and combination states (e.g., ν₂₂ + ν₂₁) using least-squares fitting to sextic distorted-rotor Hamiltonians. Intensity analysis of ν₂₂ series transitions determines vibrational population distributions .

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